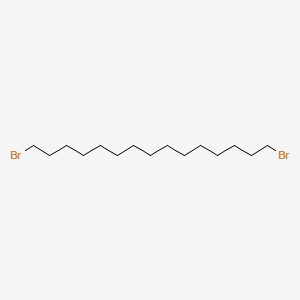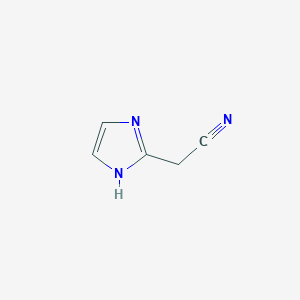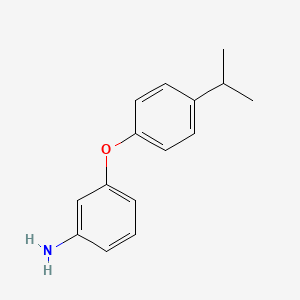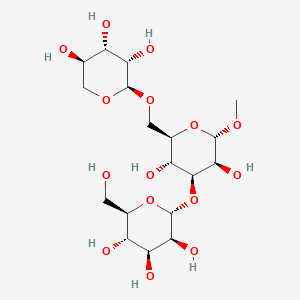
1,6-Dicyanonaphthalene
Vue d'ensemble
Description
1,6-Dicyanonaphthalene is a chemical compound with the molecular formula C12H6N2 . It is also known as 1,6-Naphthalenedicarbonitrile .
Synthesis Analysis
The synthesis of this compound and related compounds often involves reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as key intermediates . New phthalonitrile derivatives are formed from these reactions, which are then used to synthesize new phthalocyanines .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with two cyano groups attached at the 1 and 6 positions . The molecular weight of this compound is 178.19 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,6-Dicyanonaphthalene and its derivatives are primarily involved in synthetic chemistry research. Duan Wu-biao (2010) explored the synthesis of 6,7-dibromo-2,3-dicyanonaphthalene from o-xylene, with a focus on optimizing the conditions for higher yield and cost efficiency. This indicates the potential of this compound derivatives in various synthetic applications (Duan Wu-biao, 2010).
Electrochemical Studies
Electrochemical behaviors of dicyanonaphthalene isomers, including this compound, have been a topic of interest. P. Sánchez and Dennis H. Evans (2011) studied the electrochemical reduction of various dicyanonaphthalene isomers, revealing insights into their electrochemical properties and reactions (Sánchez & Evans, 2011).
Photoinduced Electron Transfer Chemistry
The photochemistry of dicyanonaphthalenes is another area of significant interest. L. Brancaleon, D. Brousmiche, and L. Johnston (1999) investigated the photoinduced electron transfer chemistry of 2,3-dicyanonaphthalene. Their study revealed that its singlet excited state reacts with various donors, leading to the formation of radical ions, which is crucial for understanding the photochemical behavior of these compounds (Brancaleon, Brousmiche, & Johnston, 1999).
Fluorophore Development
X. Qian and Yi Xiao (2002) developed a new electronic push–pull fluorophore using 4-amino-1,8-dicyanonaphthalene derivatives. They discovered that these compounds can act as photo-induced electron transfer fluorescence switches, indicating their potential application in the development of novel fluorophores (Qian & Xiao, 2002).
Photochemical Applications
M. Mella, E. Fasani, and A. Albini (1992) studied the photochemistry of 1-substituted 1,2-dihydro-1,4-dicyanonaphthalenes, revealing its potential in photocycloaddition reactions and the development of new compounds through photochemical methods (Mella, Fasani, & Albini, 1992).
Orientations Futures
The future directions of 1,6-Dicyanonaphthalene research could involve further exploration of its synthesis, properties, and potential applications. For instance, there is ongoing research into the use of related compounds like phthalocyanines in photodynamic therapy and as potential antioxidant and antitumor agents .
Propriétés
IUPAC Name |
naphthalene-1,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHGLJOANEDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611311 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46289-40-1 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)








![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)




